phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate
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Overview
Description
Phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate typically involves the reaction of phenyl isocyanate with 4-(3-methoxyphenyl)-1,3-oxazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenyl N-[4-(3-hydroxyphenyl)-1,3-oxazol-2-yl]carbamate.
Reduction: Formation of phenyl N-[4-(3-methoxyphenyl)-1,3-dihydrooxazol-2-yl]carbamate.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-[4-(3-hydroxyphenyl)-1,3-oxazol-2-yl]carbamate
- Phenyl N-[4-(3-methoxyphenyl)-1,3-dihydrooxazol-2-yl]carbamate
- Phenyl N-[4-(3-chlorophenyl)-1,3-oxazol-2-yl]carbamate
Uniqueness
Phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the phenyl, methoxyphenyl, and oxazole moieties provides a distinct structure that can interact with various molecular targets in a specific manner.
Properties
Molecular Formula |
C17H14N2O4 |
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Molecular Weight |
310.30 g/mol |
IUPAC Name |
phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate |
InChI |
InChI=1S/C17H14N2O4/c1-21-14-9-5-6-12(10-14)15-11-22-16(18-15)19-17(20)23-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,20) |
InChI Key |
YNSIIUKTJXEWMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=COC(=N2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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